sPLA2-IIA Inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “secretory phospholipase A2 type IIA inhibitor” is a molecule designed to inhibit the activity of the enzyme secretory phospholipase A2 type IIA. This enzyme is part of the phospholipase A2 family, which hydrolyzes the sn-2 ester bond in phospholipids, releasing free fatty acids and lysophospholipids. Secretory phospholipase A2 type IIA is known for its role in inflammatory processes and is implicated in various diseases, including rheumatoid arthritis, cardiovascular diseases, and certain cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of secretory phospholipase A2 type IIA inhibitors typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance binding affinity to the enzyme. Common synthetic routes include solid-phase peptide synthesis and solution-phase synthesis. Reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of secretory phospholipase A2 type IIA inhibitors may involve large-scale peptide synthesis using automated synthesizers. The process includes purification steps such as high-performance liquid chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and research applications .
化学反応の分析
Types of Reactions
Secretory phospholipase A2 type IIA inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or nucleophiles
Common Reagents and Conditions
Common reagents used in the synthesis and modification of secretory phospholipase A2 type IIA inhibitors include:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Protecting Groups: Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl).
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include various peptide derivatives and modified inhibitors with enhanced binding affinity and specificity for secretory phospholipase A2 type IIA .
科学的研究の応用
Secretory phospholipase A2 type IIA inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme kinetics and mechanisms of action.
Biology: Employed in research on inflammatory pathways and cellular signaling.
Medicine: Investigated as potential therapeutic agents for treating inflammatory diseases, cardiovascular conditions, and certain cancers.
Industry: Utilized in the development of diagnostic assays and as components in biochemical research kits .
作用機序
The mechanism of action of secretory phospholipase A2 type IIA inhibitors involves binding to the active site of the enzyme, preventing it from hydrolyzing phospholipids. This inhibition blocks the production of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. The molecular targets include the catalytic site of secretory phospholipase A2 type IIA and associated signaling pathways, such as the ERK1/2-cPLA2α pathway .
類似化合物との比較
Similar Compounds
Similar compounds to secretory phospholipase A2 type IIA inhibitors include:
Group IB Phospholipase A2 Inhibitors: Target a different isoform of phospholipase A2.
Group V Phospholipase A2 Inhibitors: Inhibit another isoform with distinct tissue distribution and function.
Group X Phospholipase A2 Inhibitors: Target yet another isoform involved in different biological processes
Uniqueness
The uniqueness of secretory phospholipase A2 type IIA inhibitors lies in their specificity for the type IIA isoform, which is highly implicated in inflammatory diseases. This specificity allows for targeted therapeutic interventions with potentially fewer side effects compared to broader-spectrum inhibitors .
特性
分子式 |
C41H50N8O6 |
---|---|
分子量 |
750.9 g/mol |
IUPAC名 |
2-[3-[(2S,8S,11S)-11-(hydroxymethyl)-8-(2-methylpropyl)-5,14-bis(naphthalen-1-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C41H50N8O6/c1-24(2)20-32-37(52)49-35(23-50)40(55)48-33(21-27-14-7-12-25-10-3-5-16-29(25)27)38(53)45-31(18-9-19-44-41(42)43)36(51)47-34(39(54)46-32)22-28-15-8-13-26-11-4-6-17-30(26)28/h3-8,10-17,24,31-35,50H,9,18-23H2,1-2H3,(H,45,53)(H,46,54)(H,47,51)(H,48,55)(H,49,52)(H4,42,43,44)/t31-,32-,33?,34?,35-/m0/s1 |
InChIキー |
XCSQMDBCQUHRBL-FBWIXNCPSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |
正規SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。